2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole
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Overview
Description
2-(Benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole is a compound of significant interest in the realms of organic chemistry and pharmaceutical research. This multi-functional compound is characterized by its unique structural features, which contribute to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Steps: : The synthesis generally begins with the preparation of the imidazole core, often through a multistep process involving the condensation of appropriate aldehydes and amines under controlled conditions.
Addition of Benzylthio Group: : This step involves the introduction of the benzylthio moiety. Typically, this is achieved through a nucleophilic substitution reaction where benzylthiol reacts with an intermediate imidazole compound.
Incorporation of Difluoromethoxy and Nitrophenyl Groups: : The difluoromethoxyphenyl and nitrophenyl groups are usually added via electrophilic aromatic substitution reactions. Specific catalysts and controlled temperatures are critical to achieving desired yields.
Industrial Production Methods: Industrial methods for producing this compound focus on maximizing yield and purity. These methods often involve:
Optimization of reaction conditions: : Including temperature, pressure, and solvent use.
Catalysts: : Use of specific catalysts to speed up reactions and improve selectivity.
Purification: : Advanced techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
2-(Benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole undergoes several key reactions, including:
Oxidation: : The benzylthio group can be oxidized to a sulfoxide or sulfone under controlled conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: : Both the imidazole core and the aromatic rings can undergo substitution reactions. Halogenation, nitration, and sulfonation are common, often using reagents like chlorine, nitric acid, and sulfuric acid, respectively.
Sulfoxides and sulfones: : From oxidation reactions.
Amines: : From the reduction of nitro groups.
Halogenated products: : From halogenation reactions.
Scientific Research Applications
2-(Benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole has diverse applications:
Chemistry: : Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: : Investigated for its potential in biological assays due to its ability to interact with various biomolecules.
Medicine: : Explored for its pharmaceutical potential, particularly in the development of anti-inflammatory and anti-cancer agents.
Industry: : Applied in the production of materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular processes.
Comparison with Similar Compounds
Compared to similar compounds, 2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
List of Similar Compounds:2-(Benzylthio)-1-(4-methoxyphenyl)-5-(3-nitrophenyl)-1H-imidazole: : Lacks the difluoromethoxy group, leading to different properties.
2-(Benzylthio)-1-(4-(trifluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole: : Contains a trifluoromethoxy group, which alters its chemical and biological behavior.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2N3O3S/c24-22(25)31-20-11-9-18(10-12-20)27-21(17-7-4-8-19(13-17)28(29)30)14-26-23(27)32-15-16-5-2-1-3-6-16/h1-14,22H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILBHLAIPGRMMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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